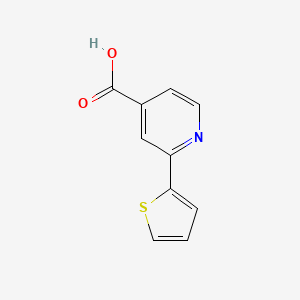

3-Ethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

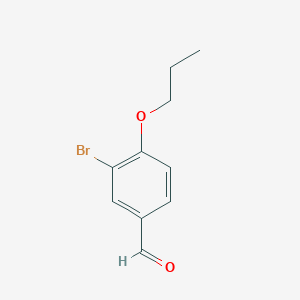

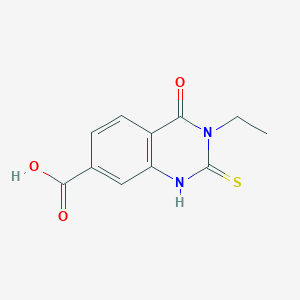

“3-Ethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid” is a chemical compound with the molecular formula C11H10N2O3S . It is used for research purposes.

Synthesis Analysis

The synthesis of similar compounds has been achieved through a one-pot, two-component synthesis process. This involves condensing N-substituted thioureas with diethyl ethoxymalonate under microwave irradiation . This method has been used to synthesize ethyl 3-substituted-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives in moderate to good yields .Molecular Structure Analysis

The molecular structure of “3-Ethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid” can be represented by the formula C11H10N2O3S . The structure is also available as a 2D Mol file .Chemical Reactions Analysis

The reaction involved in the synthesis of similar compounds is a condensation of thiourea and ethyl ethoxymethylene cyanoacetate . This reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeded as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Ethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid” include its molecular weight of 250.28 g/mol . More detailed properties like melting point, boiling point, and density are not available in the search results.Scientific Research Applications

Therapeutic Activities and Drug Discovery

1,2,3,4-Tetrahydroisoquinoline, a structural relative of 3-Ethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid, is noted for its role in drug discovery, particularly in therapeutic areas like cancer, malaria, central nervous system (CNS) disorders, cardiovascular and metabolic disorders. The derivatives of this compound have been synthesized for various therapeutic activities, highlighting its potential in novel drug discovery, especially in cancer and CNS treatment areas (Singh & Shah, 2017).

Antioxidant Capacity

The compound's derivatives, particularly those similar to 3-ethyl-2-oxo-1,3-benzothiazoline-6-sulfonate, have been investigated for their antioxidant capacities. These studies focus on understanding the reaction pathways, such as the formation of coupling adducts with specific antioxidants, which contribute to the total antioxidant capacity. The insights gained from these studies are crucial in evaluating and comparing different antioxidants and understanding the specific reactions and biases that may influence these comparisons (Ilyasov et al., 2020).

Enzymatic Degradation of Organic Pollutants

The enzyme-redox mediator systems, involving compounds structurally related to 3-Ethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid, have shown significant potential in the enzymatic degradation and transformation of various recalcitrant organic pollutants present in industrial wastewater. These systems have demonstrated an enhanced range of substrates and efficiency in the degradation process, pointing towards their future role in the remediation of aromatic compounds present in industrial effluents (Husain & Husain, 2007).

Role in CNS Drug Synthesis

The compound's derivatives have been identified as functional chemical groups that could serve as lead molecules for the synthesis of CNS-acting drugs. These compounds, due to their unique structures, may offer novel mechanisms of action and could potentially lead to the development of new classes of drugs for various CNS-related therapeutic activities (Saganuwan, 2017).

Future Directions

The future directions for “3-Ethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid” could involve further exploration of its synthesis methods and potential biological activities. As similar compounds have shown a wide spectrum of biological activities , it could be worthwhile to explore and develop new methodologies for the synthesis of this compound and its analogues .

properties

IUPAC Name |

3-ethyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-2-13-9(14)7-4-3-6(10(15)16)5-8(7)12-11(13)17/h3-5H,2H2,1H3,(H,12,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGXPKNBKMBHKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701155388 |

Source

|

| Record name | 3-Ethyl-1,2,3,4-tetrahydro-4-oxo-2-thioxo-7-quinazolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701155388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid | |

CAS RN |

847783-60-2 |

Source

|

| Record name | 3-Ethyl-1,2,3,4-tetrahydro-4-oxo-2-thioxo-7-quinazolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847783-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-1,2,3,4-tetrahydro-4-oxo-2-thioxo-7-quinazolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701155388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.